Dithiane diol
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Overview
Description
(4R,5R)-1,2-dithiane-4,5-diol is an organic compound belonging to the class of dithianes. Dithianes are characterized by a cyclohexane core structure wherein two methylene units are replaced by sulfur centers. This compound is notable for its two hydroxyl groups attached to the carbon atoms adjacent to the sulfur atoms, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,2-dithiane-4,5-diol typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method involves the use of dithioacetal intermediates, which are subsequently oxidized to form the desired diol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of (4R,5R)-1,2-dithiane-4,5-diol may involve large-scale oxidation processes using sulfur-based reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1,2-dithiane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R,5R)-1,2-dithiane-4,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4R,5R)-1,2-dithiane-4,5-diol involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its chemical environment and the presence of other interacting molecules. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: The enantiomer of (4R,5R)-1,2-dithiane-4,5-diol, with similar chemical properties but different stereochemistry.
1,2-dithiane: Lacks the hydroxyl groups, resulting in different reactivity and applications.
1,3-dithiane: Has sulfur atoms at different positions, leading to distinct chemical behavior.
Uniqueness
Properties
CAS No. |
16096-98-3 |
---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
(4R,5R)-dithiane-4,5-diol |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
YPGMOWHXEQDBBV-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CSS1)O)O |
SMILES |
C1C(C(CSS1)O)O |
Canonical SMILES |
C1C(C(CSS1)O)O |
16096-98-3 14193-38-5 |
|
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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